![molecular formula C14H10BrNOS B13147489 7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzo[d]thiazole family This compound is characterized by the presence of a bromine atom at the 7th position and a methoxyphenyl group at the 2nd position of the benzo[d]thiazole ring
Preparation Methods
The synthesis of 7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then brominated using bromine or N-bromosuccinimide to obtain the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. It has shown promising activity against various bacterial and fungal strains.
Biological Studies: The compound is used in studies related to quorum sensing inhibition in Gram-negative bacteria.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits quorum sensing pathways in bacteria, thereby preventing biofilm formation and virulence production. The compound binds to the active site of quorum sensing receptors, such as LasR in Pseudomonas aeruginosa, and disrupts the signaling process .
Comparison with Similar Compounds
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole can be compared with other benzo[d]thiazole derivatives, such as:
2-(4-Methoxyphenyl)benzo[d]thiazole: Similar structure but lacks the bromine atom, which may result in different biological activities.
7-Chloro-2-(3-methoxyphenyl)benzo[d]thiazole: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological properties.
2-(3-Methoxyphenyl)benzo[d]thiazole: Lacks the halogen substituent, which may affect its chemical reactivity and biological activity.
The presence of the bromine atom in this compound makes it unique and may contribute to its specific biological activities and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H10BrNOS |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
7-bromo-2-(3-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNOS/c1-17-10-5-2-4-9(8-10)14-16-12-7-3-6-11(15)13(12)18-14/h2-8H,1H3 |
InChI Key |
COUSJOYXVVBTQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(S2)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


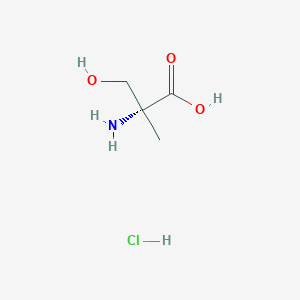
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
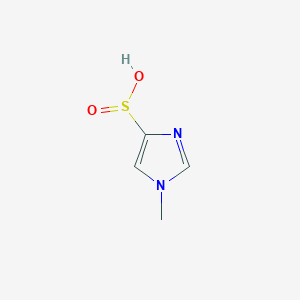
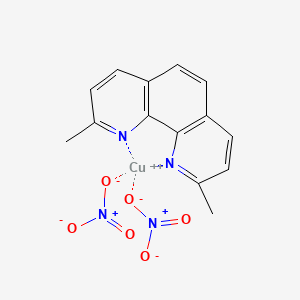
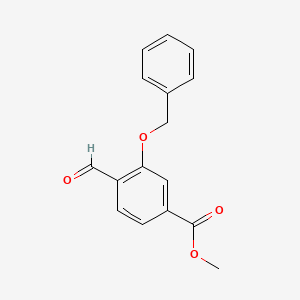
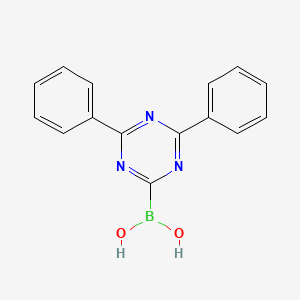

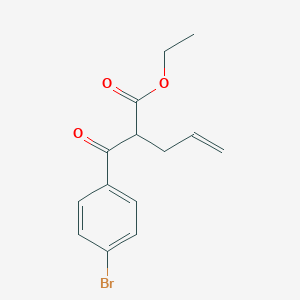
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)

![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)

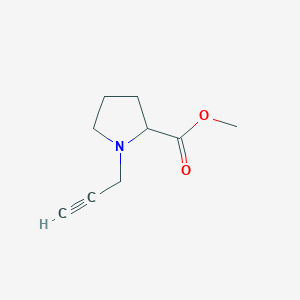
![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)
